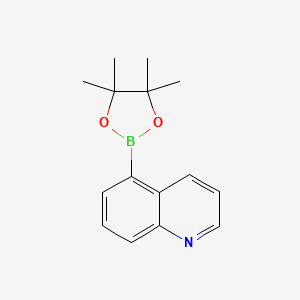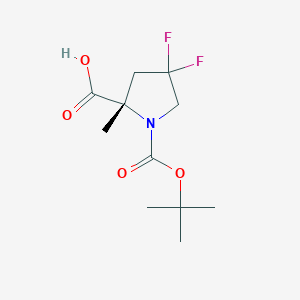
4-Benzyloxy-2-fluorobenzylamin
Übersicht
Beschreibung
“4-Benzyloxy-2-fluorobenzylamine” is a chemical compound that is likely to be a derivative of 4-Fluorobenzylamine . 4-Fluorobenzylamine belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethtylamine moiety, consisting of a phenyl group substituted by a methanamine .
Synthesis Analysis
A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .
Molecular Structure Analysis
The molecular formula of 4-Benzyloxy-2-fluorophenylboronic acid, a related compound, is C13H12BFO3 . The average mass is 246.042 Da and the monoisotopic mass is 246.086349 Da .
Chemical Reactions Analysis
4-Benzyloxy-2-fluorophenylboronic Acid is used in Organic Synthesis and Cross‒coupling . It is a part of Boronic Acids and Derivatives .
Physical and Chemical Properties Analysis
The molecular formula of 4-Benzyloxy-2-fluorophenylboronic Acid is C13H12BFO3 . The molecular weight is 246.04 . It appears as a white to pale yellowish brown, crystalline powder .
Wissenschaftliche Forschungsanwendungen
Medizin: Diagnostische Bildgebung
4-Benzyloxy-2-fluorobenzylamin: wird bei der Synthese von PET-Radiopharmaka (Positronen-Emissions-Tomographie) eingesetzt . Diese Radiopharmaka sind für die diagnostische Bildgebung von entscheidender Bedeutung, da sie die Visualisierung von Stoffwechselprozessen im Körper ermöglichen. Die Fluoratome der Verbindung können radioaktiv markiert werden, was sie zu einem wertvollen Werkzeug für die Früherkennung von Krankheiten macht.
Materialwissenschaft: Polymersynthese
In der Materialwissenschaft dient diese Verbindung als Baustein für die Herstellung neuer Polymere mit spezifischen Eigenschaften . Die Fähigkeit, Fluor in Polymere einzubringen, kann zu Materialien führen, die eine verbesserte Stabilität, Lösungsmittelbeständigkeit und einzigartige dielektrische Eigenschaften aufweisen.
Umweltwissenschaften: Sanierung von Umweltverschmutzung
This compound: könnte in den Umweltwissenschaften eine Rolle spielen, indem es zur Synthese von Verbindungen beiträgt, die in Prozessen zur Sanierung von Umweltverschmutzung eingesetzt werden . Seine strukturellen Eigenschaften könnten genutzt werden, um Moleküle zu erzeugen, die Schadstoffe binden und neutralisieren.
Analytische Chemie: Chemische Analyse
Diese Chemikalie wird in der analytischen Chemie als Standard oder Reagenz für die qualitative und quantitative Analyse verschiedener Substanzen verwendet . Seine präzisen Reaktionen mit anderen Chemikalien können helfen, das Vorhandensein verschiedener Verbindungen zu identifizieren und zu messen.
Pharmakologie: Medikamentenentwicklung
In der Pharmakologie wird This compound für seine potenzielle Rolle in der Medikamentenentwicklung untersucht . Seine Struktur könnte modifiziert werden, um neue pharmakologisch aktive Moleküle zu erzeugen, die mit biologischen Zielen interagieren.
Landwirtschaftliche Forschung: Pestizidformulierung
Die Derivate der Verbindung könnten auf ihren Einsatz in der landwirtschaftlichen Forschung, insbesondere in der Formulierung von Pestiziden, untersucht werden . Seine Fähigkeit, Fluor einzubringen, könnte die Wirksamkeit oder Spezifität dieser Agrochemikalien verbessern.
Industrielle Anwendungen: Fertigungsprozesse
In industriellen Anwendungen kann This compound an der Synthese von Zwischenprodukten beteiligt sein, die in verschiedenen Fertigungsprozessen verwendet werden . Seine Vielseitigkeit macht es zu einem wertvollen Gut bei der Produktion einer breiten Palette von Industrieprodukten.
Biochemie: Studien zur Enzyminhibition
Schließlich könnte diese Verbindung in der Biochemie verwendet werden, um die Enzyminhibition zu untersuchen . Durch die Interaktion mit den aktiven Zentren von Enzymen kann es helfen, ihre Mechanismen zu verstehen und Inhibitoren zu entwickeln, die zu neuen Behandlungen führen könnten.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Benzyloxy-2-fluorobenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with trypsin-1, a serine protease, affecting its catalytic activity . Additionally, 4-Benzyloxy-2-fluorobenzylamine can bind to certain receptors and transporters, modulating their function and impacting cellular processes.
Cellular Effects
The effects of 4-Benzyloxy-2-fluorobenzylamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 4-Benzyloxy-2-fluorobenzylamine has been found to affect cell signaling pathways, such as the MAPK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-Benzyloxy-2-fluorobenzylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, 4-Benzyloxy-2-fluorobenzylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-2-fluorobenzylamine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have indicated that 4-Benzyloxy-2-fluorobenzylamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-2-fluorobenzylamine vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, 4-Benzyloxy-2-fluorobenzylamine can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
4-Benzyloxy-2-fluorobenzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Additionally, 4-Benzyloxy-2-fluorobenzylamine can be metabolized through pathways involving oxidation and conjugation reactions .
Transport and Distribution
The transport and distribution of 4-Benzyloxy-2-fluorobenzylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 4-Benzyloxy-2-fluorobenzylamine can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
4-Benzyloxy-2-fluorobenzylamine exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 4-Benzyloxy-2-fluorobenzylamine is crucial for its biochemical activity and overall cellular effects.
Eigenschaften
IUPAC Name |
(2-fluoro-4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDXWAHUCTSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1400515.png)








![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)


